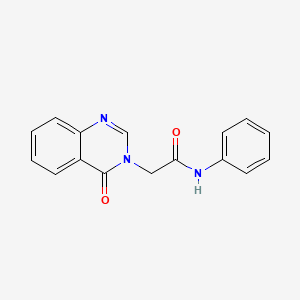

2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-oxo-3(4H)-quinazolinyl)-N-phenylacetamide, also known as QPA, is a synthetic compound with potential applications in the field of scientific research. QPA is a quinazolinone derivative that has been synthesized through various methods and has been shown to exhibit promising biological activities.

Aplicaciones Científicas De Investigación

- BRN 0384912 exhibits potential as an anticancer agent. Research studies have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis . Further investigations are needed to understand its mechanism of action and potential clinical applications.

- The compound’s quinazoline scaffold suggests possible interactions with neuronal receptors. Researchers have investigated its role in neurological disorders such as Alzheimer’s disease and epilepsy. Preliminary data indicate that BRN 0384912 may modulate neurotransmitter systems, making it a candidate for drug development .

- Inflammation plays a crucial role in various diseases. BRN 0384912 has been studied for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and reduce tissue damage. This property could be valuable in conditions like rheumatoid arthritis or inflammatory bowel diseases .

- Some studies suggest that BRN 0384912 might impact cardiovascular health. It could influence vascular tone, platelet aggregation, or endothelial function. Researchers are investigating its potential as a vasodilator or antiplatelet agent .

- Quinazoline derivatives often exhibit antimicrobial properties. BRN 0384912 has been evaluated for its antibacterial and antifungal effects. Researchers aim to determine its efficacy against specific pathogens and explore novel therapeutic approaches .

- The phenylacetamide moiety in BRN 0384912 suggests metabolic relevance. Investigations have explored its impact on glucose metabolism, lipid profiles, and insulin sensitivity. Potential applications include managing diabetes or obesity-related complications .

- Researchers have considered BRN 0384912 as a building block for drug delivery systems. Its stability, solubility, and ability to conjugate with other molecules make it attractive for targeted therapies .

- Computational approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, have utilized BRN 0384912. These analyses provide insights into its interactions with biological targets and guide further experimental work .

Anticancer Properties

Neurological Disorders

Anti-inflammatory Activity

Cardiovascular Applications

Antimicrobial Potential

Metabolic Disorders

Drug Delivery Systems

Molecular Modeling and QSAR Studies

Propiedades

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-15(18-12-6-2-1-3-7-12)10-19-11-17-14-9-5-4-8-13(14)16(19)21/h1-9,11H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTMCDUZAVNQLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148373 |

Source

|

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |

CAS RN |

108086-38-0 |

Source

|

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108086380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(4H)-Quinazolineacetamide, 4-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-{5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5687924.png)

![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)

![methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5687939.png)

![1-{1-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B5687981.png)

![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)

![4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)

![4-{[2-(3-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5688022.png)